Cas no 1212869-64-1 ((2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol)

(2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol structure
1212869-64-1 structure
商品名:(2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol
CAS番号:1212869-64-1
MF:C8H11ClN2O
メガワット:186.638740777969
CID:5763160
PubChem ID:130727992

(2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • EN300-1983161
    • (2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol
    • 1212869-64-1
    • インチ: 1S/C8H11ClN2O/c1-5-2-6(7(10)4-12)3-8(9)11-5/h2-3,7,12H,4,10H2,1H3/t7-/m1/s1
    • InChIKey: CBMLYPCLUXUOJP-SSDOTTSWSA-N
    • ほほえんだ: ClC1=CC(=CC(C)=N1)[C@@H](CO)N

計算された属性

  • せいみつぶんしりょう: 186.0559907g/mol
  • どういたいしつりょう: 186.0559907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

(2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1983161-0.5g
(2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol
1212869-64-1
0.5g
$1797.0 2023-09-16
Enamine
EN300-1983161-1g
(2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol
1212869-64-1
1g
$1872.0 2023-09-16
Enamine
EN300-1983161-0.1g
(2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol
1212869-64-1
0.1g
$1648.0 2023-09-16
Enamine
EN300-1983161-10.0g
(2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol
1212869-64-1
10g
$8049.0 2023-05-31
Enamine
EN300-1983161-0.25g
(2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol
1212869-64-1
0.25g
$1723.0 2023-09-16
Enamine
EN300-1983161-0.05g
(2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol
1212869-64-1
0.05g
$1573.0 2023-09-16
Enamine
EN300-1983161-5.0g
(2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol
1212869-64-1
5g
$5429.0 2023-05-31
Enamine
EN300-1983161-1.0g
(2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol
1212869-64-1
1g
$1872.0 2023-05-31
Enamine
EN300-1983161-2.5g
(2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol
1212869-64-1
2.5g
$3670.0 2023-09-16
Enamine
EN300-1983161-5g
(2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol
1212869-64-1
5g
$5429.0 2023-09-16

(2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol 関連文献

(2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-olに関する追加情報

Introduction to (2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol (CAS No. 1212869-64-1)

(2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol is a specialized organic compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its CAS number 1212869-64-1, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense interest among scientists and researchers.

The molecular structure of (2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol consists of a chiral center at the second carbon atom, which contributes to its stereochemical properties. The presence of a pyridine ring substituted with chlorine and methyl groups enhances its interaction with biological targets, making it a valuable scaffold for drug design. The compound's unique chemical properties have positioned it as a key intermediate in the synthesis of novel therapeutic agents.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease pathways. The pyridine moiety in this compound is particularly noteworthy, as it is frequently found in bioactive molecules due to its ability to form hydrogen bonds and coordinate with metal ions. This feature makes (2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol a versatile building block for medicinal chemists.

One of the most compelling aspects of this compound is its potential in the treatment of neurological disorders. Studies have shown that derivatives of pyridine-based compounds can modulate neurotransmitter systems, offering hope for new treatments for conditions such as Alzheimer's disease and Parkinson's disease. The chiral center in (2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol allows for the synthesis of enantiomerically pure compounds, which can exhibit enhanced selectivity and reduced side effects compared to racemic mixtures.

The synthesis of (2S)-2-amino-2-(2-chloro-6-methylpyridin-4-yl)ethan-1-ol involves multiple steps, including functional group transformations and stereocontrol. Advanced synthetic methodologies, such as asymmetric hydrogenation and cross-coupling reactions, are employed to construct the desired molecular framework accurately. These techniques ensure high yields and purity, which are critical for pharmaceutical applications.

Recent advancements in computational chemistry have further enhanced the understanding of the biological activity of this compound. Molecular modeling studies have revealed insights into how (2S)-2-amino-2-(2-chloro-6-methylpyridin-4-y)ethan-l -ol interacts with target proteins. These insights are invaluable for designing next-generation drugs with improved efficacy and safety profiles.

The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of compounds like (2S)-amino - 22( 22 - chloro - 66 - methylpyridin -44 - yl)ethan -11 - ol. Preclinical studies have demonstrated that certain derivatives exhibit anti-inflammatory, antiviral, and anticancer properties. These findings have spurred further research into optimizing the structure-function relationship of this class of molecules.

In conclusion, ( 22 S ) - 22 amino -22 ( 22 - chloro -66 - methylpyridin -44 - yl ) ethan-l-l ol (CAS No. 121286964-l) is a promising compound with significant potential in drug discovery and development. Its unique structural features and biological activities make it a valuable tool for researchers working on neurological disorders, inflammation, and other diseases. As our understanding of its mechanisms continues to grow, so too will its applications in medicine.

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